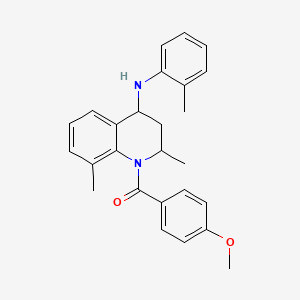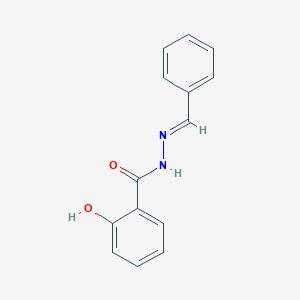
N'-benzylidene-2-hydroxybenzohydrazide
描述
N’-benzylidene-2-hydroxybenzohydrazide is an organic compound with the molecular formula C14H12N2O2 It is a type of hydrazone, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
N’-benzylidene-2-hydroxybenzohydrazide can be synthesized through a condensation reaction between salicylic acid hydrazide and benzaldehyde. The reaction typically involves mixing equimolar amounts of salicylic acid hydrazide and benzaldehyde in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
Salicylic acid hydrazide+Benzaldehyde→N’-benzylidene-2-hydroxybenzohydrazide+Water
The product is then isolated by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to obtain pure N’-benzylidene-2-hydroxybenzohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-benzylidene-2-hydroxybenzohydrazide are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
N’-benzylidene-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .
科学研究应用
N’-benzylidene-2-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals such as manganese, cobalt, copper, zinc, and cadmium.
Biology: The compound and its metal complexes have been investigated for their interactions with nucleic acids, such as DNA.
Medicine: N’-benzylidene-2-hydroxybenzohydrazide and its derivatives have shown promising antibacterial and antifungal activities.
作用机制
The mechanism of action of N’-benzylidene-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA, through various modes of binding, including intercalation and groove binding. The interaction with DNA can interfere with cellular processes, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
- N’-benzylidene-2,4-dihydroxybenzohydrazide
- N’- (3- (benzyloxy)benzylidene)-2-hydroxybenzohydrazide
- N’- (4- (diethylamino)benzylidene)-2-hydroxybenzohydrazide
- N’-benzylidene-4-hydroxybenzohydrazide
Uniqueness
N’-benzylidene-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both benzylidene and hydroxy groups, which contribute to its ability to form stable metal complexes and exhibit photoluminescent properties. These characteristics distinguish it from other similar compounds and make it a valuable compound for various scientific research applications .
属性
IUPAC Name |
N-[(E)-benzylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)14(18)16-15-10-11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVYZQJKLKKBNJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-02-8 | |
| Record name | NSC148195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N'-benzylidene-2-hydroxybenzohydrazide relate to its antimicrobial activity?
A2: While the provided research focuses heavily on synthesis and characterization, one study [] investigates the antibacterial activity of this compound and its derivatives against Escherichia coli. It suggests that the presence and position of a methoxy substituent on the benzylidene ring influences the compound's activity. Specifically, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide exhibited higher activity compared to the unsubstituted and 2-methoxy substituted analogs. This highlights the potential for tailoring antimicrobial activity by modifying the substituents on the aromatic ring.
Q2: What spectroscopic techniques are used to characterize this compound and its derivatives?
A2: Various spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds. These include:
- UV-Vis Spectroscopy: Used to analyze the compound's absorption characteristics in the ultraviolet-visible light range [, , ].
- FTIR Spectroscopy: Provides information about the functional groups present in the molecule by analyzing the infrared absorption spectrum [, , ].
- 1H-NMR Spectroscopy: Offers detailed insights into the hydrogen atom environments within the molecule, aiding in structural elucidation [, , ].
Q3: Beyond antimicrobial activity, have other biological activities of this compound been explored?
A4: Yes. One study [] investigated the synthesis and characterization of transition and rare earth metal complexes of N-benzylidene-2-hydroxybenzohydrazide. These complexes, along with the parent ligand, were screened for both antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Trichoderma. This suggests that N-benzylidene-2-hydroxybenzohydrazide and its metal complexes have potential as broader-spectrum antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3838715.png)
![3-(3-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838730.png)
![6-Hydroxy-1-(2-methylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B3838734.png)
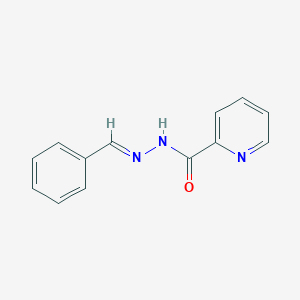
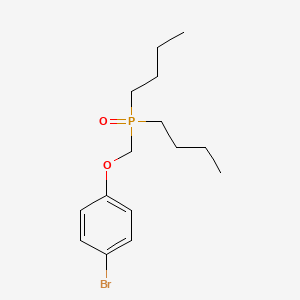

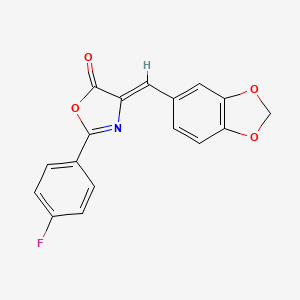
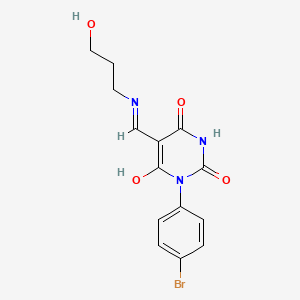
![N-[(Z)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3838782.png)
![3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838784.png)
![N-[(E)-naphthalen-1-ylmethylideneamino]quinolin-8-amine](/img/structure/B3838804.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3838807.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3838811.png)
